molecular formula C11H10O3 B3270597 4-Methoxy-5-methyl-2H-chromen-2-one CAS No. 53091-74-0

4-Methoxy-5-methyl-2H-chromen-2-one

Cat. No. B3270597
CAS RN: 53091-74-0
M. Wt: 190.19 g/mol
InChI Key: IKXIGRLJWISHNK-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H10O3 . It is a derivative of coumarin, which is an aromatic organic chemical compound .


Synthesis Analysis

The synthesis of 4-Methoxy-5-methyl-2H-chromen-2-one and its derivatives often involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-5-methyl-2H-chromen-2-one can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring, forming a second six-membered heterocycle that shares two carbons with the benzene ring .

Scientific Research Applications

Antibacterial and Anticoagulant Activities

  • Regiospecific Synthesis: A novel series of isoxazoline chromene derivatives, including 4-((3-aryl-4,5-dihydroisoxazol-5-yl)methoxy)-2H-chromen-2-ones, were synthesized and evaluated for their antibacterial and anticoagulant activities. These derivatives were created through a cycloaddition reaction using various arylnitrile oxides (Zghab et al., 2017).

Fluorescence Sensing and Sensor Development

  • Environment-Sensitive Fluorophore: 8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties, demonstrating strong fluorescence in protic solvents. This property makes it suitable for developing new fluorogenic sensors, particularly for environments sensitive to fluorescence changes (Uchiyama et al., 2006).

Antimicrobial Synthesis

  • Synthesis of Novel Derivatives: The synthesis of new derivatives of 4-hydroxy-chromen-2-one, including 4-Methoxy-phenylamino variants, was explored, with a focus on evaluating their antibacterial activity against various bacterial strains. These compounds showed high levels of bacteriostatic and bactericidal activity, indicating their potential as effective antimicrobial agents (Behrami & Dobroshi, 2019).

Antioxidant Properties

  • Radical Scavenger Activity: The antioxidant properties of derivatives like 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one were studied using density functional theory. These compounds showed significant scavenging activity against hydroperoxyl radicals, indicating their potential as effective antioxidants in various environments (Marino et al., 2016).

Electrochemical Studies

  • Electrochemical Reduction: Research on the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one explored its potential applications in various electrochemical processes. The study revealed insights into the reductive cleavage and reduction of products, offering a basis for further exploration in electrochemical applications (Mubarak & Peters, 2008).

Photovoltaic Properties for Solar Cells

  • Electronic and Photovoltaic Properties: Chromen-2-one-based organic dyes, including derivatives of 4-Methoxy-5-methyl-2H-chromen-2-one, were evaluated for their suitability as photosensitizers in dye-sensitized solar cells. The study encompassed experimental testing and computational analyses to understand their efficiency in photoelectric conversion, highlighting their potential in renewable energy applications (Gad et al., 2020).

properties

IUPAC Name

4-methoxy-5-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-4-3-5-8-11(7)9(13-2)6-10(12)14-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXIGRLJWISHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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